6-Chloro-5-azaindole-2-carboxylic acid ethyl ester
Overview
Description
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester, also known as ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, is a chemical compound with the molecular formula C10H9ClN2O2. It is used in the preparation of oxodiphenyldihydropyrazolecarboxamide derivatives and analogs for use as ACSS2 inhibitors .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester, has been a subject of interest in recent years . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of such compounds . Another method involves the use of oxazolidinone derivatives as amine agents, EDCI, DMAP, and THF solvent for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .Molecular Structure Analysis
The molecular weight of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is 224.64 g/mol. The compound belongs to the class of organic compounds known as indoles, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Synthesis Methods
Nucleophilic Substitution for Synthesis : 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is synthesized using methods like nucleophilic substitution. This compound is an intermediate in the synthesis of biologically active compounds such as thiazole carboxylic acids (Tu Yuanbiao et al., 2016).
Intermediate in Chemical Synthesis : It serves as an intermediate in various synthetic processes. For instance, in the synthesis of ethyl 5-chloro-3-phenylindole-2-carboxylate, which involves acylation and annulation processes (A. Fürstner et al., 2003).
Structural and Chemical Properties
X-ray Crystallographic Analysis : The compound and its derivatives have been studied using X-ray crystallography to understand their molecular structure and bonding patterns. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was analyzed (Bin Wang et al., 2009).
Use in Synthesizing Diverse Compounds : The versatility of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is evident in its use for synthesizing a variety of chemical structures, such as 2-aryl, heteroaryl, vinyl, and alkynyl indoles (E. Rossi et al., 2006).
Role in Drug Development and Analysis
- Impurity Analysis in Drug Synthesis : This compound is also significant in the analysis of impurities in drug synthesis. For example, a study involved the isolation and identification of a major impurity in a new bulk drug candidate, where the compound was used as a reference for comparison (Ning Li et al., 2007).
Future Directions
Indoles, including 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester, are significant heterocyclic systems in natural products and drugs. The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are promising future directions in this field.
properties
IUPAC Name |
ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-5-12-9(11)4-7(6)13-8/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKJGVITUPPRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(C=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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